molecular formula C19H18BrNO3S2 B2452946 4-((4-Bromophenyl)sulfonyl)-5-(propylthio)-2-(p-tolyl)oxazole CAS No. 850926-95-3

4-((4-Bromophenyl)sulfonyl)-5-(propylthio)-2-(p-tolyl)oxazole

Cat. No.: B2452946
CAS No.: 850926-95-3
M. Wt: 452.38
InChI Key: BHPULGAALLLJBB-UHFFFAOYSA-N
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Description

4-((4-Bromophenyl)sulfonyl)-5-(propylthio)-2-(p-tolyl)oxazole is a complex organic compound that features a combination of bromophenyl, sulfonyl, propylthio, and tolyl groups attached to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Bromophenyl)sulfonyl)-5-(propylthio)-2-(p-tolyl)oxazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a brominated aromatic compound.

    Sulfonylation: The sulfonyl group can be added through a sulfonylation reaction using a sulfonyl chloride reagent.

    Thioether Formation: The propylthio group can be introduced through a nucleophilic substitution reaction using a propylthiol reagent.

    Tolyl Group Addition: The tolyl group can be introduced via a Friedel-Crafts alkylation reaction using toluene and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-((4-Bromophenyl)sulfonyl)-5-(propylthio)-2-(p-tolyl)oxazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Amines, thiols, and other nucleophiles

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups

    Reduction: Reduced derivatives with hydrogenated functional groups

    Substitution: Substituted derivatives with new functional groups replacing the bromophenyl group

Scientific Research Applications

4-((4-Bromophenyl)sulfonyl)-5-(propylthio)-2-(p-tolyl)oxazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as drug development and medicinal chemistry.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-((4-Bromophenyl)sulfonyl)-5-(propylthio)-2-(p-tolyl)oxazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces.

    Affecting Cellular Pathways: Influencing signaling pathways and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromophenyl)(p-tolyl)methanone
  • (4-bromophenyl)-di-p-tolylamine

Uniqueness

4-((4-Bromophenyl)sulfonyl)-5-(propylthio)-2-(p-tolyl)oxazole is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

4-(4-bromophenyl)sulfonyl-2-(4-methylphenyl)-5-propylsulfanyl-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18BrNO3S2/c1-3-12-25-19-18(26(22,23)16-10-8-15(20)9-11-16)21-17(24-19)14-6-4-13(2)5-7-14/h4-11H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHPULGAALLLJBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=C(N=C(O1)C2=CC=C(C=C2)C)S(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BrNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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